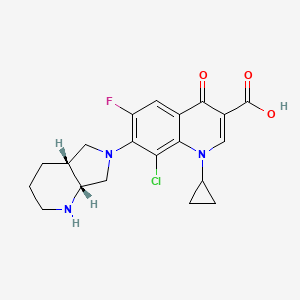

(R,R)-Bay-Y 3118

Description

BenchChem offers high-quality (R,R)-Bay-Y 3118 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R,R)-Bay-Y 3118 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H21ClFN3O3 |

|---|---|

Molecular Weight |

405.8 g/mol |

IUPAC Name |

7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C20H21ClFN3O3/c21-16-17-12(19(26)13(20(27)28)8-25(17)11-3-4-11)6-14(22)18(16)24-7-10-2-1-5-23-15(10)9-24/h6,8,10-11,15,23H,1-5,7,9H2,(H,27,28)/t10-,15+/m1/s1 |

InChI Key |

VRXORHRXNRJZCQ-BMIGLBTASA-N |

Isomeric SMILES |

C1C[C@@H]2CN(C[C@@H]2NC1)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5)F |

Canonical SMILES |

C1CC2CN(CC2NC1)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to (R,R)-Bay-Y 3118: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,R)-Bay-Y 3118 is the (R,R)-enantiomer of the potent fluoroquinolone antibiotic Bay-Y 3118. While Bay-Y 3118 exhibits broad-spectrum antibacterial activity, its (R,R)-enantiomer is reported to possess significantly weaker bactericidal properties.[1][2] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of (R,R)-Bay-Y 3118, with a focus on providing detailed information for research and drug development purposes. It is important to note that initial classifications of this compound as an HIV-1 inhibitor appear to be inaccurate based on available scientific literature; its primary mechanism of action is consistent with that of a fluoroquinolone antibiotic.

Chemical Structure

The chemical structure of (R,R)-Bay-Y 3118 is characterized by a central quinolone core, a cyclopropyl group at the N-1 position, a fluorine atom at C-6, a chlorine atom at C-8, and a chiral octahydropyrrolo[3,4-b]pyridine side chain at the C-7 position.

IUPAC Name: 7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid

Chemical Formula: C₂₀H₂₁ClFN₃O₃

Molecular Weight: 405.85 g/mol

CAS Number: 151213-22-8

SMILES: ClC1=C2N(C3CC3)C=C(C(C2=CC(F)=C1N4C[C@]5([H])--INVALID-LINK--([H])C4)=O)C(O)=O

Synthesis of (R,R)-Bay-Y 3118

A detailed, publicly available experimental protocol for the specific synthesis of (R,R)-Bay-Y 3118 is not readily found in the scientific literature. However, based on the general synthesis of fluoroquinolones and a European Patent (EP0350733A2) by Bayer AG, which covers a broad range of 7-(1-pyrrolidinyl)-3-quinolone-carboxylic acid derivatives, a plausible synthetic route can be outlined. The synthesis involves two key components: the synthesis of the quinolone core and the stereospecific synthesis of the chiral diamine side chain, followed by their condensation.

General Synthetic Workflow

The overall synthesis can be visualized as a two-part process culminating in the final compound.

Caption: General Synthetic Workflow for (R,R)-Bay-Y 3118.

Key Experimental Protocols (Hypothetical)

The following are generalized experimental protocols based on known fluoroquinolone synthesis.

1. Synthesis of the Quinolone Core (8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid):

This intermediate is a common precursor for many fluoroquinolones. The synthesis generally starts from a substituted aniline or benzoylacetate. A key step is the Gould-Jacobs reaction or a similar cyclization to form the quinolone ring system.

-

Step 1: Condensation: Reaction of a substituted aniline with diethyl ethoxymethylenemalonate.

-

Step 2: Cyclization: Thermal or acid-catalyzed cyclization to form the 4-hydroxyquinoline ester.

-

Step 3: N-Alkylation: Introduction of the cyclopropyl group at the N-1 position.

-

Step 4: Halogenation: Introduction of the chlorine atom at the C-8 position.

-

Step 5: Hydrolysis: Saponification of the ester to yield the carboxylic acid.

2. Stereospecific Synthesis of the (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine side chain:

The synthesis of this chiral diamine is crucial for obtaining the desired (R,R)-enantiomer. This can be achieved through asymmetric synthesis or by resolution of a racemic mixture.

-

Asymmetric Synthesis: Utilizing a chiral auxiliary or a stereoselective catalyst to guide the formation of the desired stereoisomer from a prochiral starting material.

-

Chiral Resolution: Synthesis of the racemic mixture of the diamine followed by separation of the enantiomers using a chiral resolving agent (e.g., tartaric acid) or through chiral chromatography.

3. Condensation and Final Product Formation:

The final step involves the nucleophilic aromatic substitution reaction between the quinolone core and the chiral diamine side chain.

-

Reaction Conditions: Typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in the presence of a base (e.g., potassium carbonate or triethylamine) at elevated temperatures.

-

Purification: The final product is purified by recrystallization or column chromatography.

Biological Activity and Mechanism of Action

(R,R)-Bay-Y 3118 is an antibacterial agent belonging to the fluoroquinolone class. The primary molecular targets of fluoroquinolones are the bacterial enzymes DNA gyrase (a type II topoisomerase) and topoisomerase IV.

Mechanism of Action Signaling Pathway

The bactericidal effect of fluoroquinolones is achieved by inhibiting the function of these essential enzymes, leading to the disruption of DNA replication and repair, and ultimately cell death.

Caption: Mechanism of Action of Fluoroquinolones.

Quantitative Data: In Vitro Antibacterial Activity

Numerous studies have evaluated the in vitro activity of Bay-Y 3118 against a wide range of bacterial pathogens. The activity is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. While specific data for the (R,R)-enantiomer is limited and indicates weak activity, the data for the parent compound, Bay-Y 3118, provides a valuable reference.

Table 1: In Vitro Activity of Bay-Y 3118 Against Selected Bacterial Species

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Haemophilus influenzae | ≤0.015 | ≤0.015 | [3][4] |

| Moraxella catarrhalis | ≤0.015 | ≤0.015 | [3][4] |

| Staphylococcus aureus | 0.06 | 1 | [3][4] |

| Streptococcus pneumoniae | 0.03 | 0.03 | [5] |

| Escherichia coli | 0.03 | 0.25 | [3] |

| Pseudomonas aeruginosa | 0.5 | 8 | [3] |

| Bacteroides fragilis | 0.06 | 0.06 | [5] |

| Listeria monocytogenes | 0.062 - 0.25 | - | [6] |

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of (R,R)-Bay-Y 3118 against a specific bacterial strain can be determined using standard broth microdilution or agar dilution methods as described by the Clinical and Laboratory Standards Institute (CLSI).

Caption: Workflow for MIC Determination by Broth Microdilution.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Determination of Enantiomeric Purity and Absolute Configuration of β‐Lactams by High‐Performance Liquid Chromatography on Chiral Columns | Zendy [zendy.io]

- 4. In vitro activity of Bay y 3118, a new quinolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US20020068171A1 - One-component stoving composition and use thereof - Google Patents [patents.google.com]

- 6. Bay Y 3118, a new quinolone derivative, rapidly eradicates Listeria monocytogenes from infected mice and L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of (R,R)-Bay-Y 3118 on DNA Gyrase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R,R)-Bay-Y 3118 is a potent fluoroquinolone antibiotic that exerts its bactericidal effects by targeting bacterial DNA gyrase, an essential enzyme for DNA replication and repair. This technical guide delineates the mechanism of action of (R,R)-Bay-Y 3118, focusing on its interaction with DNA gyrase. It provides a compilation of available quantitative data, detailed experimental protocols for key assays, and visual representations of the molecular interactions and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in the fields of microbiology, pharmacology, and drug development.

Introduction to (R,R)-Bay-Y 3118 and its Target: DNA Gyrase

(R,R)-Bay-Y 3118 belongs to the fluoroquinolone class of antibiotics, which are known for their broad-spectrum activity against a variety of bacterial pathogens. The primary target of fluoroquinolones is DNA gyrase (also known as topoisomerase II) in Gram-negative bacteria and, to a lesser extent, topoisomerase IV in Gram-positive bacteria. DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits. It is responsible for introducing negative supercoils into the bacterial chromosome, a process crucial for relieving torsional stress during DNA replication and transcription. By inhibiting DNA gyrase, (R,R)-Bay-Y 3118 effectively halts these essential cellular processes, leading to bacterial cell death.

Mechanism of Action

The mechanism of action of (R,R)-Bay-Y 3118, consistent with other fluoroquinolones, involves the formation of a stable ternary complex with DNA gyrase and bacterial DNA. This complex traps the enzyme in a state where it has cleaved the DNA but is unable to re-ligate it. The key steps are as follows:

-

Binding to the Gyrase-DNA Complex: (R,R)-Bay-Y 3118 does not bind effectively to DNA gyrase or DNA alone. Instead, it intercalates into the DNA at the site of cleavage and interacts with specific residues of the GyrA subunits.

-

Stabilization of the Cleavage Complex: The presence of the drug stabilizes the "cleavable complex," in which the GyrA subunits are covalently attached to the 5' ends of the cleaved DNA strands.

-

Inhibition of DNA Re-ligation: By stabilizing this complex, (R,R)-Bay-Y 3118 prevents the re-ligation of the DNA strands, a critical step in the supercoiling reaction.

-

Induction of Double-Strand Breaks: The stalled cleavage complexes can lead to the generation of lethal double-strand DNA breaks when encountered by replication forks.

This mechanism is visually represented in the following signaling pathway diagram.

Caption: Mechanism of DNA gyrase inhibition by (R,R)-Bay-Y 3118.

Quantitative Data

Table 1: In Vitro Activity of Bay-Y 3118 (Racemic Mixture) Against Various Bacterial Strains

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Haemophilus influenzae | ≤0.015 | ≤0.015 | [2] |

| Moraxella catarrhalis | ≤0.015 | ≤0.015 | [2] |

| Acinetobacter baumannii | 0.03 | 2 | [2] |

| Xanthomonas maltophilia | 0.25 | 0.5 | [2] |

| Gram-positive cocci | 0.06 | 1 | [2] |

| Anaerobes | 0.12 | 0.25 | [2] |

| Enterobacteriaceae | 0.03 | 0.25 | [2] |

| Pseudomonas aeruginosa | 0.5 | 8 | [2] |

| Listeria monocytogenes | 0.062 - 0.25 | - | [3] |

| Staphylococcus aureus | - | 0.03 | [4] |

| Streptococcus pneumoniae | - | 0.03 | [4] |

| Bacteroides fragilis | - | 0.06 | [4] |

Table 2: Activity of (R,R)-Bay-Y 3118 Against Quinolone-Susceptible and -Resistant Strains

| Strain Characteristic | MIC (µg/mL) | Reference |

| Quinolone-susceptible laboratory strains | ≤1 | [5] |

| Quinolone-resistant clinical isolates (some) | ≥16 | [5] |

Note: The (R,R)-enantiomer is reported to have weak bactericidal activity, though specific comparative data with the racemic mixture is limited in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of fluoroquinolones against DNA gyrase. These protocols can be adapted for the study of (R,R)-Bay-Y 3118.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA and the inhibition of this activity by the test compound.

Materials:

-

Purified DNA gyrase (E. coli or other bacterial source)

-

Relaxed circular plasmid DNA (e.g., pBR322)

-

Assay Buffer (5X): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.

-

(R,R)-Bay-Y 3118 stock solution (in DMSO or 0.1 M NaOH)

-

Stop Solution/Loading Dye: 50% glycerol, 50 mM EDTA, 0.1% bromophenol blue.

-

Agarose gel (1%) in TBE buffer (Tris-borate-EDTA)

-

Ethidium bromide or other DNA stain

Procedure:

-

Prepare reaction mixtures on ice. For a 20 µL reaction, combine:

-

4 µL 5X Assay Buffer

-

1 µL Relaxed pBR322 DNA (e.g., 0.5 µg)

-

1 µL (R,R)-Bay-Y 3118 at various concentrations (or vehicle control)

-

x µL Nuclease-free water to a final volume of 19 µL

-

-

Initiate the reaction by adding 1 µL of DNA gyrase (e.g., 1 unit).

-

Incubate the reactions at 37°C for 30-60 minutes.

-

Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis at a constant voltage until the dye front has migrated an appropriate distance.

-

Stain the gel with ethidium bromide and visualize under UV light. Supercoiled and relaxed DNA will migrate at different rates.

Caption: Experimental workflow for the DNA gyrase supercoiling assay.

DNA Gyrase Cleavage Assay

This assay detects the formation of the stabilized cleavage complex induced by quinolones.

Materials:

-

Purified DNA gyrase

-

Supercoiled circular plasmid DNA (e.g., pBR322)

-

Cleavage Buffer (5X): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine. (Note: ATP is often omitted).

-

(R,R)-Bay-Y 3118 stock solution

-

SDS (10% solution)

-

Proteinase K (20 mg/mL)

-

Stop Solution/Loading Dye

-

Agarose gel (1%) containing ethidium bromide

Procedure:

-

Prepare reaction mixtures on ice. For a 20 µL reaction, combine:

-

4 µL 5X Cleavage Buffer

-

1 µL Supercoiled pBR322 DNA (e.g., 0.5 µg)

-

1 µL (R,R)-Bay-Y 3118 at various concentrations (or vehicle control)

-

x µL Nuclease-free water to a final volume of 19 µL

-

-

Add 1 µL of DNA gyrase.

-

Incubate at 37°C for 30 minutes.

-

Add 2 µL of 10% SDS and mix gently.

-

Add 1 µL of Proteinase K and incubate at 37°C for another 30 minutes to digest the gyrase covalently bound to the DNA.

-

Add 5 µL of Stop Solution/Loading Dye.

-

Analyze the samples by agarose gel electrophoresis. The appearance of a linear DNA band indicates the formation of a cleavage complex.

Caption: Experimental workflow for the DNA gyrase cleavage assay.

Conclusion

(R,R)-Bay-Y 3118 is a potent inhibitor of bacterial DNA gyrase, acting through a well-established mechanism for fluoroquinolones that involves the stabilization of a DNA-enzyme cleavage complex. This leads to the inhibition of DNA replication and transcription, ultimately resulting in bacterial cell death. The available data indicates high in vitro activity against a broad range of bacteria, including some strains resistant to other quinolones. While specific enzymatic inhibition constants for the (R,R)-enantiomer are not widely published, the strong correlation between MIC values and the inhibition of DNA synthesis provides a reliable measure of its potency. The experimental protocols provided herein offer a framework for the further investigation and characterization of (R,R)-Bay-Y 3118 and other novel DNA gyrase inhibitors. Further research to elucidate the precise binding interactions through co-crystallography and to determine enzymatic inhibition kinetics would provide a more complete understanding of its mechanism of action and facilitate the development of next-generation antibiotics.

References

- 1. Activity of Bay y3118 against quinolone-susceptible and -resistant gram-negative and gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro activity of Bay y 3118, a new quinolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bay Y 3118, a new quinolone derivative, rapidly eradicates Listeria monocytogenes from infected mice and L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The in-vitro activity of Bay y 3118, a new chlorofluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activity of Bay y3118 against quinolone-susceptible and -resistant gram-negative and gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of (R,R)-Bay-Y 3118 Docking with Bacterial Topoisomerase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of the interaction between (R,R)-Bay-Y 3118, a chlorofluoroquinolone antibacterial agent, and its target, bacterial topoisomerase. This document outlines the theoretical framework, experimental protocols for computational analysis, and interpretation of the resulting data, offering a blueprint for researchers engaged in the discovery and development of novel antibacterial agents.

Introduction to (R,R)-Bay-Y 3118 and Bacterial Topoisomerases

(R,R)-Bay-Y 3118 is the R-enantiomer of the potent chlorofluoroquinolone antibiotic, Bay-Y 3118. While it exhibits weaker bactericidal activity compared to its parent compound, its study provides valuable insights into the stereospecific interactions within the active site of bacterial topoisomerases.[1] Bay-Y 3118 is known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, functioning through the inhibition of DNA synthesis.[2][3][4]

Bacterial topoisomerases are essential enzymes that modulate the topological state of DNA, a process critical for DNA replication, transcription, and chromosome segregation.[5][6][7] Type II topoisomerases, namely DNA gyrase and topoisomerase IV, are the primary targets of fluoroquinolone antibiotics.[8] These enzymes introduce transient double-stranded breaks into the DNA, allowing for the passage of another DNA segment to relieve supercoiling.[9] Fluoroquinolones exert their bactericidal effect by stabilizing the covalent complex between the topoisomerase and the cleaved DNA, leading to the accumulation of double-strand breaks and subsequent cell death.[8][10]

In Silico Modeling: A Virtual Microscope for Drug-Target Interactions

In silico modeling, particularly molecular docking, has become an indispensable tool in modern drug discovery.[11] It allows for the prediction and analysis of the binding mode and affinity of a small molecule (ligand) within the active site of a biological macromolecule (receptor).[6][7] This computational approach provides a cost-effective and rapid means to screen virtual libraries of compounds, prioritize lead candidates, and elucidate the molecular basis of drug action.

This guide will focus on a representative in silico model of (R,R)-Bay-Y 3118 docked with Escherichia coli DNA gyrase, a key target for fluoroquinolones in Gram-negative bacteria.

Data Presentation: Quantitative Analysis of Docking Simulation

The following tables summarize the hypothetical quantitative data from a representative in silico docking simulation of (R,R)-Bay-Y 3118 with the active site of E. coli DNA gyrase. This data is illustrative and based on typical values observed for fluoroquinolone-topoisomerase interactions.

| Compound | Target Enzyme | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Kᵢ) (µM) |

| (R,R)-Bay-Y 3118 | E. coli DNA Gyrase (Subunit A) | -8.2 | 0.58 |

| Interacting Residue (E. coli GyrA) | Interaction Type | Distance (Å) |

| Ser83 | Hydrogen Bond | 2.9 |

| Asp87 | Hydrogen Bond (via Mg²⁺ ion) | 2.5 |

| Gly77 | van der Waals | 3.8 |

| Arg76 | van der Waals | 4.1 |

| Ile90 | Hydrophobic | 4.5 |

Experimental Protocols

In Silico Molecular Docking Protocol

This protocol outlines the steps for a typical molecular docking study of a fluoroquinolone with a bacterial topoisomerase.

4.1.1. Software and Hardware Requirements:

-

Molecular Modeling Software: Schrödinger Maestro, AutoDock Tools, PyMOL

-

Docking Software: Glide, AutoDock Vina

-

Hardware: High-performance computing cluster or a workstation with a multi-core processor and sufficient RAM.

4.1.2. Preparation of the Receptor (Bacterial Topoisomerase):

-

Obtain the Protein Structure: Download the 3D crystal structure of the target topoisomerase (e.g., E. coli DNA gyrase complexed with DNA and a fluoroquinolone) from the Protein Data Bank (PDB). For this model, PDB ID: 2XCT is a suitable starting point.

-

Pre-processing:

-

Remove water molecules and any co-crystallized ligands from the PDB file.

-

Add hydrogen atoms to the protein structure.

-

Assign correct bond orders and formal charges.

-

Repair any missing side chains or loops using protein preparation wizards in the modeling software.

-

-

Grid Generation: Define the active site for docking by generating a grid box centered on the known binding site of fluoroquinolones. The grid should be large enough to accommodate the ligand in various conformations.

4.1.3. Preparation of the Ligand ((R,R)-Bay-Y 3118):

-

Obtain the Ligand Structure: Draw the 2D structure of (R,R)-Bay-Y 3118 using a chemical drawing tool and convert it to a 3D structure.

-

Ligand Preparation:

-

Generate possible ionization states at physiological pH (e.g., 7.4).

-

Generate tautomers and stereoisomers.

-

Perform a conformational search to generate a set of low-energy conformers.

-

4.1.4. Molecular Docking Simulation:

-

Select Docking Algorithm: Choose a suitable docking algorithm (e.g., Glide's Standard Precision mode or AutoDock Vina's default algorithm).

-

Run Docking: Execute the docking simulation, allowing the software to place the various ligand conformers into the defined receptor grid. The program will score and rank the resulting poses based on a scoring function that estimates the binding affinity.

4.1.5. Analysis of Docking Results:

-

Binding Pose Analysis: Visualize the top-ranked docking poses to identify the most plausible binding mode. Analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the amino acid residues of the active site.

-

Scoring Function Analysis: The binding energy (in kcal/mol) provides a quantitative estimate of the binding affinity. Lower binding energies generally indicate a more favorable interaction.

In Vitro Topoisomerase Inhibition Assay Protocol (DNA Supercoiling Assay)

This in vitro assay is essential for validating the predictions from the in silico model.

4.2.1. Materials:

-

Purified bacterial DNA gyrase

-

Relaxed plasmid DNA (e.g., pBR322)

-

ATP

-

Assay buffer (e.g., Tris-HCl, KCl, MgCl₂, DTT, spermidine)

-

(R,R)-Bay-Y 3118 and control inhibitors (e.g., ciprofloxacin)

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

-

Gel imaging system

4.2.2. Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of (R,R)-Bay-Y 3118.

-

Enzyme Addition: Add a defined amount of DNA gyrase to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) to allow for the supercoiling reaction to proceed.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA and SDS).

-

Agarose Gel Electrophoresis: Load the reaction products onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA forms.

-

Visualization and Analysis: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. The inhibition of supercoiling will be observed as a decrease in the amount of supercoiled DNA with increasing concentrations of the inhibitor.

-

IC₅₀ Determination: Quantify the band intensities to determine the concentration of (R,R)-Bay-Y 3118 that inhibits 50% of the DNA gyrase supercoiling activity (IC₅₀).

Visualizations of Key Processes

The following diagrams, generated using the DOT language, illustrate the key molecular interactions and experimental workflows described in this guide.

Caption: Mechanism of Action of (R,R)-Bay-Y 3118.

Caption: In Silico Molecular Docking Workflow.

Caption: DNA Supercoiling Inhibition Assay Workflow.

Conclusion

The in silico modeling of (R,R)-Bay-Y 3118 docking with bacterial topoisomerase provides a powerful framework for understanding the molecular determinants of its antibacterial activity. By combining computational predictions with in vitro validation, researchers can accelerate the design and optimization of novel fluoroquinolones and other topoisomerase inhibitors to combat the growing threat of antibiotic resistance. This guide serves as a foundational resource for scientists and professionals in the field, offering both the theoretical background and practical methodologies required to pursue this critical area of research.

References

- 1. Molecular docking studies on thirteen fluoroquinolines with human topoisomerase II a and b - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, molecular docking, and antibacterial evaluation of some novel flouroquinolone derivatives as potent antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activity of Bay y3118 against quinolone-susceptible and -resistant gram-negative and gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activity of Bay y3118 against quinolone-susceptible and -resistant gram-negative and gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 8. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. longdom.org [longdom.org]

A Deep Dive into Bay-Y 3118: Historical Development, Discovery, and Isomeric Landscape

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical development, discovery, and isomeric characterization of Bay-Y 3118, a potent chlorofluoroquinolone antibiotic. Initially developed by Bayer AG in the early 1990s, Bay-Y 3118 demonstrated remarkable broad-spectrum antibacterial activity. This document delves into the key milestones of its discovery, the intricacies of its chemical synthesis, its mechanism of action targeting bacterial DNA gyrase and topoisomerase IV, and the pharmacological profiles of its various isomers. Quantitative data are presented in structured tables for comparative analysis. Detailed experimental protocols for seminal studies and visualizations of key pathways and workflows are included to provide a thorough resource for researchers in the field of antibiotic development.

Historical Development and Discovery

The journey of Bay-Y 3118, chemically known as 1-cyclopropyl-7-(2,8-diazabicyclo[4.3.0]non-8-yl)-6-fluoro-8-chloro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid hydrochloride, began in the laboratories of Bayer AG. The initial groundbreaking research was published in 1992 by K. D. Bremm and colleagues, introducing Bay-Y 3118 as a novel fluoroquinolone with an expanded spectrum of activity, particularly against Gram-positive and anaerobic bacteria.[1] This development was a significant step in the quest for new antimicrobial agents to combat the growing challenge of bacterial resistance.

The research impetus behind Bay-Y 3118 was to improve upon the existing quinolone antibiotics. The focus was on enhancing the potency against resistant strains and broadening the spectrum of activity to include clinically important pathogens that were less susceptible to then-current treatments. The strategic incorporation of a 2,8-diazabicyclo[4.3.0]nonane moiety at the C-7 position of the quinolone core was a key structural modification that contributed to its enhanced biological activity.

Chemical Synthesis and Isomers

The synthesis of Bay-Y 3118 is a multi-step process, with the stereoselective synthesis of the C-7 side chain, (S,S)-2,8-diazabicyclo[4.3.0]nonane, being a critical aspect. This chiral intermediate is also notably used in the synthesis of other successful quinolone antibiotics like moxifloxacin. The synthesis of this key intermediate often starts from pyridine dicarboxylic acid and involves several stages, including reduction, cyclization, and resolution of enantiomers.

The core quinolone structure is typically assembled via a Gould-Jacobs-type reaction, followed by N-alkylation with cyclopropylamine and subsequent nucleophilic aromatic substitution with the chiral diazabicyclononane side chain.

Bay-Y 3118 possesses multiple chiral centers, leading to the existence of several stereoisomers. The most studied isomers are the (S,S) and (R,R) enantiomers of the 2,8-diazabicyclo[4.3.0]nonane side chain. The biological activity of these isomers differs significantly, with the (S,S)-enantiomer being the more potent antibacterial agent. The (R,R)-enantiomer of Bay-Y 3118 has been shown to exhibit weak bactericidal activity.[1]

Mechanism of Action: Targeting Bacterial Topoisomerases

Like other fluoroquinolones, Bay-Y 3118 exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination.

-

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process vital for DNA compaction and replication. Bay-Y 3118 binds to the complex of DNA gyrase and DNA, stabilizing it and leading to double-strand DNA breaks.

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by Bay-Y 3118 prevents the segregation of newly replicated chromosomes, ultimately leading to cell death.

The concentration of Bay-Y 3118 required to inhibit DNA synthesis by 50% has been shown to correlate well with its minimum inhibitory concentration (MIC).[2]

Mechanism of action of Bay-Y 3118.

Quantitative Pharmacological Data

The antibacterial potency of Bay-Y 3118 has been extensively evaluated against a wide range of bacterial pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values and the 50% inhibitory concentrations (IC50) for its target enzymes.

Table 1: Minimum Inhibitory Concentrations (MICs) of Bay-Y 3118 Against Various Bacteria

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Haemophilus influenzae | ≤0.015 | ≤0.015 | [3][4][5] |

| Moraxella catarrhalis | ≤0.015 | ≤0.015 | [3][4][5] |

| Staphylococcus aureus | 0.06 | 1 | [3][4][5] |

| Streptococcus pneumoniae | 0.06 | 1 | [3] |

| Enterococcus faecalis | 0.12 | 1 | [3] |

| Escherichia coli | 0.03 | 0.25 | [3] |

| Pseudomonas aeruginosa | 0.5 | 8 | [3] |

| Bacteroides fragilis | 0.12 | 0.25 | [3][5] |

| Listeria monocytogenes | 0.062-0.25 | - | [6] |

Table 2: Inhibitory Activity (IC50) of Bay-Y 3118 and its (R,R)-enantiomer

| Compound | Target Enzyme | IC50 (µg/mL) | Bacterial Source | Reference(s) |

| Bay-Y 3118 | DNA Gyrase | Data not consistently available in searched literature | E. coli | |

| Topoisomerase IV | Data not consistently available in searched literature | E. coli | ||

| (R,R)-Bay-Y 3118 | DNA Gyrase | Weakly active | E. coli, P. aeruginosa, S. aureus, E. faecalis | [1] |

| Topoisomerase IV | Weakly active | E. coli, P. aeruginosa, S. aureus, E. faecalis | [1] |

Note: While the inhibitory activity of Bay-Y 3118 on DNA gyrase and topoisomerase IV is well-established as its mechanism of action, specific IC50 values were not consistently reported in the reviewed literature. The provided data for the (R,R)-enantiomer indicates significantly weaker activity compared to the active (S,S)-enantiomer.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values for Bay-Y 3118 were determined using the broth microdilution method as recommended by the National Committee for Clinical Laboratory Standards (NCCLS).

Workflow for MIC Determination

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Activity of Bay y3118 against quinolone-susceptible and -resistant gram-negative and gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro activity of Bay y 3118, a new quinolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. glpbio.com [glpbio.com]

- 6. Bay Y 3118, a new quinolone derivative, rapidly eradicates Listeria monocytogenes from infected mice and L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: (R,R)-Bay-Y 3118 - A Quinolone Antibacterial Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R,R)-Bay-Y 3118, focusing on its chemical properties, mechanism of action, and biological activity. While (R,R)-Bay-Y 3118 itself exhibits weak bactericidal activity, this document also extensively covers the activity of its racemic parent compound, BAY-Y 3118, a potent chlorofluoroquinolone, to provide a comprehensive context for researchers in the field.

Core Compound Information

The fundamental chemical and registration data for (R,R)-Bay-Y 3118 are summarized below.

| Parameter | Value |

| CAS Number | 151213-22-8 |

| Molecular Weight | 405.85 g/mol |

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

(R,R)-Bay-Y 3118 is the R-enantiomer of the chlorofluoroquinolone antibacterial agent BAY-Y 3118. As a member of the quinolone class, its mechanism of action is the inhibition of essential bacterial enzymes responsible for DNA replication: DNA gyrase and topoisomerase IV.[1][2] These type II topoisomerases are crucial for managing DNA supercoiling, a process vital for DNA synthesis, transcription, and cell division.[2]

Quinolones bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks in the bacterial chromosome, which triggers a cascade of cellular responses, ultimately leading to bacterial cell death.[1]

Induction of the SOS Response

A key consequence of the DNA damage induced by quinolones is the activation of the bacterial SOS response. This is a complex signaling pathway that regulates DNA repair and mutagenesis. The pathway is initiated by the detection of single-stranded DNA (ssDNA), which accumulates as a result of the DNA damage. The RecA protein polymerizes on these ssDNA fragments, becoming activated. This activated RecA promotes the autocatalytic cleavage of the LexA repressor protein, leading to the derepression of numerous SOS genes involved in DNA repair and, in some cases, contributing to the development of antibiotic resistance.

In Vitro Antibacterial Activity

While (R,R)-Bay-Y 3118 is reported to have weak bactericidal activity, its racemic form, BAY-Y 3118, has demonstrated potent and broad-spectrum antibacterial effects. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for BAY-Y 3118 against a range of clinically relevant bacteria. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Activity of (R,R)-Bay-Y 3118

Specific quantitative data for the (R,R)-enantiomer is limited, but its bactericidal activity has been quantified as follows:

| Organism | Bactericidal Activity (log 1/C) |

| Escherichia coli | 5.65 - 7.47 |

| Pseudomonas aeruginosa | 5.65 - 7.47 |

| Staphylococcus aureus | 5.65 - 7.47 |

| Enterococcus faecalis | 5.65 - 7.47 |

Data from MedchemExpress.[3]

Activity of Racemic BAY-Y 3118 against Gram-Negative Bacteria

BAY-Y 3118 shows excellent activity against many Gram-negative species.

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Haemophilus influenzae | ≤0.015 | ≤0.015 |

| Moraxella catarrhalis | ≤0.015 | ≤0.015 |

| Enterobacteriaceae (most) | ≤0.12 | ≤0.12 |

| Serratia spp. | - | 1 |

| Pseudomonas aeruginosa | 0.5 | 0.5 |

| Acinetobacter baumannii | 0.03 | 2 |

| Xanthomonas maltophilia | 0.25 | 0.5 |

Data compiled from multiple sources.[4][5]

Activity of Racemic BAY-Y 3118 against Gram-Positive Bacteria

The compound is also highly effective against Gram-positive cocci.

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Gram-positive cocci (general) | 0.06 | 1 |

| Staphylococcus aureus | - | 0.03 |

| Streptococcus pneumoniae | - | 0.03 |

Data compiled from multiple sources.[4][5]

Activity of Racemic BAY-Y 3118 against Anaerobic Bacteria

BAY-Y 3118 has shown superior activity against anaerobic bacteria compared to other quinolones.

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Anaerobes (general) | 0.12 | 0.25 |

| Bacteroides fragilis | - | 0.06 |

| Prevotella/Porphyromonas spp. | - | 0.12 |

| Fusobacterium spp. | - | 0.06 |

| Clostridium perfringens | - | 0.12 |

| Clostridium difficile | - | 0.25 |

Data compiled from multiple sources.[4][5][6]

Experimental Protocols

In Vitro: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized method for determining the MIC of an antibacterial agent.

Methodology:

-

Inoculum Preparation: A standardized bacterial inoculum is prepared by growing bacteria in a suitable broth medium (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Antibiotic Dilution: Serial two-fold dilutions of (R,R)-Bay-Y 3118 are prepared in a 96-well microtiter plate. Each well will contain a specific concentration of the compound.

-

Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate containing the diluted compound.

-

Incubation: The plate is incubated under appropriate conditions, typically for 18-24 hours at 35-37°C.

-

MIC Determination: After incubation, the plate is visually inspected. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).

In Vivo: Murine Model of Listeria monocytogenes Infection (Adapted from studies with BAY-Y 3118)

This protocol describes a model used to evaluate the efficacy of BAY-Y 3118 in treating a systemic bacterial infection in mice.

Methodology:

-

Infection: Mice are infected with a pathogenic strain of Listeria monocytogenes.

-

Treatment: Treatment with BAY-Y 3118 is initiated at a specified time post-infection (e.g., 6 hours). The compound is administered intraperitoneally at various doses (e.g., 1, 2, or 4 mg per animal) every 12 hours. A control group receives a vehicle-only injection (e.g., PBS).

-

Assessment of Bacterial Load: At specified time points (e.g., days 1, 3, and 6 post-infection), cohorts of mice from each group are euthanized.

-

Organ Harvesting and Homogenization: The spleens and livers are aseptically removed and homogenized in isotonic saline.

-

Bacterial Enumeration: The organ homogenates are serially diluted and plated on appropriate agar (e.g., tryptose agar). The plates are incubated, and the number of colony-forming units (CFU) is counted to determine the bacterial load per organ.

Conclusion

(R,R)-Bay-Y 3118 is an enantiomer of the potent chlorofluoroquinolone BAY-Y 3118. While its own antibacterial activity is noted as weak, the extensive data on its racemic form highlights the potential of this chemical scaffold. The primary mechanism of action for this class of compounds is the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to DNA damage and cell death. The in vitro data for BAY-Y 3118 demonstrates broad-spectrum activity against Gram-positive, Gram-negative, and anaerobic bacteria. Further investigation into the structure-activity relationship of the different stereoisomers could provide valuable insights for the development of future antibacterial agents.

References

- 1. SOS response and its regulation on the fluoroquinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. In vitro activity of Bay y 3118, a new quinolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The in-vitro activity of Bay y 3118, a new chlorofluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro activity of BAY y 3118, and nine other antimicrobial agents against anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Chiral Synthesis of (R,R)-Bay-Y 3118: A Technical Guide to Enantioselective Strategies

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed, publicly available protocols for the specific chiral synthesis of (R,R)-Bay-Y 3118 are scarce in the reviewed scientific literature. This guide therefore presents established and plausible enantioselective methodologies for the synthesis of structurally related chiral 1,4-dihydropyridines, which can be adapted for the production of pure (R,R)-Bay-Y 3118. The experimental protocols and quantitative data are representative of these methods and should be considered as a basis for further investigation and optimization.

Introduction to Chiral 1,4-Dihydropyridines and Bay-Y 3118

1,4-Dihydropyridines (DHPs) are a critical class of heterocyclic compounds with a broad range of biological activities. While initially recognized for their role as calcium channel blockers in the treatment of cardiovascular diseases, modifications to the DHP scaffold have led to compounds with diverse pharmacological profiles. Bay-Y 3118 is a potent fluoroquinolone antibiotic that features a fused 1,4-dihydropyridine ring system. The molecule possesses two stereocenters, leading to four possible stereoisomers. The (R,R)-enantiomer is of particular interest, and its selective synthesis is crucial for understanding its specific biological activity and for potential therapeutic applications.

The asymmetric synthesis of 1,4-dihydropyridines is a well-explored area of organic chemistry. Key strategies to achieve high enantiopurity include the use of chiral auxiliaries, enzymatic resolutions, and asymmetric catalysis. These methods aim to control the stereochemistry at the C4 position of the dihydropyridine ring, which is often the primary determinant of biological enantioselectivity.

Plausible Synthetic Strategies for (R,R)-Bay-Y 3118

Based on established methodologies for analogous compounds, two primary strategies are proposed for the enantioselective synthesis of (R,R)-Bay-Y 3118:

-

Strategy 1: Diastereoselective Synthesis using a Chiral Auxiliary. This is a robust and frequently employed method that involves the temporary incorporation of a chiral molecule to direct the stereochemical outcome of a key reaction. The auxiliary is subsequently removed to yield the enantiopure product.

-

Strategy 2: Chemoenzymatic Resolution. This approach utilizes enzymes, such as lipases or proteases, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer.

This guide will focus on the chiral auxiliary approach, as it allows for the direct formation of the desired stereoisomer.

Diastereoselective Synthesis via Chiral Auxiliary: A Detailed Workflow

A plausible route to (R,R)-Bay-Y 3118 involves a modified Hantzsch-type condensation, where one of the starting materials is appended with a chiral auxiliary to guide the stereoselective formation of the dihydropyridine ring. A key step in many asymmetric syntheses of 1,4-dihydropyridines is the stereoselective Michael addition.

Overall Synthetic Scheme

The proposed synthesis involves the reaction of three key fragments:

-

The quinolone core with a reactive group.

-

An acetoacetate derivative.

-

A β-amino-crotonate bearing a chiral auxiliary.

Caption: Proposed synthetic workflow for (R,R)-Bay-Y 3118 using a chiral auxiliary.

Key Experimental Protocol: Stereoselective Michael Addition

This protocol is a representative example based on the synthesis of similar 1,4-dihydropyridine derivatives using an L-valine ester as a chiral auxiliary.

Objective: To synthesize the chiral dihydropyridine precursor with high diastereoselectivity.

Materials:

-

Appropriate aryl aldehyde (Fragment A precursor)

-

Ethyl acetoacetate (Fragment B)

-

tert-Butyl ester of L-valine

-

Ammonia

-

Ethanol

-

Acetic acid

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Synthesis of Chiral Enamine (Fragment C):

-

To a solution of L-valine tert-butyl ester (1.0 eq) in ethanol, add ethyl acetoacetate (1.1 eq).

-

Bubble ammonia gas through the solution for 15 minutes or add a saturated solution of ammonia in ethanol.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Remove the solvent under reduced pressure to obtain the crude chiral enamine. This can be used in the next step without further purification.

-

-

Hantzsch Condensation:

-

Dissolve the aryl aldehyde precursor (1.0 eq) and the second acetoacetate derivative (1.0 eq) in ethanol.

-

Add a catalytic amount of acetic acid.

-

Add the crude chiral enamine (1.1 eq) to the reaction mixture.

-

Reflux the mixture for 48 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and remove the solvent in vacuo.

-

-

Work-up and Purification:

-

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to separate the diastereomers.

-

Removal of the Chiral Auxiliary

The chiral auxiliary is typically removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in dichloromethane, which cleaves the tert-butyl ester and allows for subsequent hydrolysis and decarboxylation to yield the intermediate ready for final cyclization into the Bay-Y 3118 structure.

Quantitative Data and Analysis

The success of a chiral synthesis is determined by its yield and stereoselectivity. The following table summarizes typical data expected for the synthesis of chiral 1,4-dihydropyridines using a chiral auxiliary approach.

| Parameter | Typical Value/Range | Method of Determination |

| Chemical Yield | ||

| Hantzsch Condensation | 60-85% | Gravimetric analysis |

| Auxiliary Removal | >90% | Gravimetric analysis |

| Stereoselectivity | ||

| Diastereomeric Excess (d.e.) | >95% | ¹H NMR, HPLC |

| Enantiomeric Excess (e.e.) | >98% (after purification) | Chiral HPLC |

Logical Relationship of Stereochemical Control

The chiral auxiliary, typically derived from an amino acid, creates a chiral environment that directs the approach of the reactants during the key bond-forming steps. This steric hindrance favors the formation of one diastereomer over the other.

Caption: Logical diagram of how a chiral auxiliary directs stereoselectivity.

Conclusion

While a specific, documented synthesis for (R,R)-Bay-Y 3118 is not readily found in public literature, established methods for the asymmetric synthesis of 1,4-dihydropyridines provide a clear and viable path forward. The use of chiral auxiliaries in a modified Hantzsch reaction is a powerful strategy that can be expected to deliver the desired (R,R)-enantiomer with high levels of stereocontrol and in good yields. Further optimization of reaction conditions, including solvent, temperature, and the choice of chiral auxiliary, would be necessary to develop a robust and scalable process for the production of enantiopure (R,R)-Bay-Y 3118. Researchers and drug development professionals can use these principles as a foundational guide for their synthetic efforts.

Methodological & Application

In Vitro Susceptibility Testing Protocols for (R,R)-Bay-Y 3118

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,R)-Bay-Y 3118, also known as Bay Y 3118, is a chlorofluoroquinolone antimicrobial agent with potent in vitro activity against a wide range of clinically relevant bacteria. This document provides detailed application notes and protocols for determining the in vitro susceptibility of bacterial isolates to (R,R)-Bay-Y 3118. The methodologies described herein are based on established standards for antimicrobial susceptibility testing and are intended to ensure accurate and reproducible results.

Quantitative Susceptibility Data

The in vitro activity of (R,R)-Bay-Y 3118 has been evaluated against a variety of bacterial species. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, specifically the MIC₅₀ and MIC₉₀, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Haemophilus influenzae | ≤0.015 | ≤0.015 | [1][2] |

| Moraxella catarrhalis | ≤0.015 | ≤0.015 | [1][2] |

| Acinetobacter baumannii | 0.03 | 2 | [1][2] |

| Xanthomonas maltophilia | 0.25 | 0.5 | [1][2] |

| Gram-positive cocci | 0.06 | 1 | [1][2] |

| Anaerobes | 0.12 | 0.25 | [1][2] |

| Listeria monocytogenes | 0.062 - 0.25 (range) | - | [3][4] |

| Enterobacteriaceae | 0.03 | 0.25 | [1][2] |

| Pseudomonas aeruginosa | 0.5 | 8 | [1][2] |

| Staphylococcus aureus | - | 0.03 | [5] |

| Streptococcus pneumoniae | - | 0.03 | [5] |

| Bacteroides fragilis | - | 0.06 | [5] |

| Bacteroides fragilis group | - | 0.5 | [6] |

| Prevotella and Porphyromonas spp. | - | 0.12 | [6] |

| Fusobacterium spp. | - | 0.06 | [6] |

| Clostridium perfringens | - | 0.12 | [6] |

| Clostridium difficile | - | 0.25 | [6] |

| Peptostreptococcus spp. | - | 1 | [6] |

Experimental Protocols

The recommended method for determining the in vitro susceptibility of bacteria to (R,R)-Bay-Y 3118 is the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Protocol

This protocol outlines the steps for performing a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of (R,R)-Bay-Y 3118.

1. Materials:

-

(R,R)-Bay-Y 3118 analytical grade powder

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Bacterial isolates for testing

-

0.5 McFarland turbidity standard

-

Spectrophotometer or turbidimeter

-

Multichannel pipette

-

Sterile pipette tips

-

Incubator (35°C ± 2°C)

2. Preparation of (R,R)-Bay-Y 3118 Stock Solution:

-

Prepare a stock solution of (R,R)-Bay-Y 3118 at a concentration of 1 mg/mL in a suitable solvent (e.g., sterile deionized water, with the addition of NaOH to aid dissolution if necessary).

-

Sterilize the stock solution by filtration through a 0.22 µm filter.

-

Store the stock solution at -20°C or below in small aliquots to avoid repeated freeze-thaw cycles.[3]

3. Preparation of Microtiter Plates:

-

Perform serial two-fold dilutions of the (R,R)-Bay-Y 3118 stock solution in CAMHB to achieve the desired final concentration range in the microtiter plate wells.

-

Typically, each well will contain 100 µL of the diluted antimicrobial solution. The final volume in each well after adding the bacterial inoculum will be 200 µL.

-

Include a growth control well (containing only CAMHB and the bacterial inoculum) and a sterility control well (containing only CAMHB).

4. Inoculum Preparation:

-

From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08 to 0.13).

-

Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

5. Inoculation and Incubation:

-

Using a multichannel pipette, inoculate each well of the microtiter plate (except the sterility control) with 100 µL of the prepared bacterial inoculum.

-

Cover the plates with a lid to prevent evaporation.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

6. Reading and Interpretation of Results:

-

After incubation, visually inspect the microtiter plates for bacterial growth. A button or turbidity in the well indicates growth.

-

The MIC is the lowest concentration of (R,R)-Bay-Y 3118 that completely inhibits visible growth of the organism.

Visualizations

Experimental Workflow: Broth Microdilution

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Mechanism of Action: Fluoroquinolone Inhibition of Bacterial DNA Synthesis

Caption: Mechanism of Action of (R,R)-Bay-Y 3118.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Broth microdilution and E-test for determining fluoroquinolone activity against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 5. Delafloxacin In Vitro Broth Microdilution and Disk Diffusion Antimicrobial Susceptibility Testing Guidelines: Susceptibility Breakpoint Criteria and Quality Control Ranges for an Expanded-Spectrum Anionic Fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rr-asia.woah.org [rr-asia.woah.org]

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of (R,R)-Bay-Y 3118

Note on Compound Classification: (R,R)-Bay-Y 3118 is the R-enantiomer of Bay-Y 3118, a chlorofluoroquinolone antibiotic. Its mechanism of action is the inhibition of bacterial DNA synthesis. This compound is not a Non-nucleoside Reverse Transcriptase Inhibitor (NNRTI), which is a class of antiviral drugs used to treat HIV-1 infections. These application notes pertain to its activity as an antibacterial agent.

Introduction

(R,R)-Bay-Y 3118 is a potent chlorofluoroquinolone with significant bactericidal activity, particularly against Gram-positive and some Gram-negative bacteria.[1][2][3][4][5][6] Determining the Minimum Inhibitory Concentration (MIC) is a critical step in evaluating its efficacy. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. These application notes provide a detailed protocol for determining the MIC of (R,R)-Bay-Y 3118 using the broth microdilution method, a standard and widely accepted technique in microbiology.

Mechanism of Action

Quinolone antibiotics, including (R,R)-Bay-Y 3118, primarily target bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, quinolones block the resealing of the cleaved DNA backbone, leading to the accumulation of DNA strand breaks and ultimately, bacterial cell death. The concentration of Bay-Y 3118 required to inhibit DNA synthesis by 50% has been shown to correlate well with its MIC.[7]

Caption: Mechanism of action of (R,R)-Bay-Y 3118.

Data Presentation: MIC of Bay-Y 3118 Against Various Bacterial Strains

The following table summarizes the previously reported Minimum Inhibitory Concentration (MIC) values for Bay-Y 3118 against a range of bacterial species. These values are presented as MIC₅₀ (the concentration that inhibits 50% of the isolates) and MIC₉₀ (the concentration that inhibits 90% of the isolates), or as a range of MICs.

| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Listeria monocytogenes | 0.062 - 0.25 | - | - | [5][6] |

| Haemophilus influenzae | - | ≤0.015 | ≤0.015 | [2][4][6] |

| Moraxella catarrhalis | - | ≤0.015 | ≤0.015 | [2][4][6] |

| Acinetobacter baumannii | - | 0.03 | 2 | [2][4][6] |

| Xanthomonas maltophilia | - | 0.25 | 0.5 | [2][4][6] |

| Gram-positive cocci | - | 0.06 | 1 | [2][4][6] |

| Anaerobes | - | 0.12 | 0.25 | [2][4][6] |

| Staphylococcus aureus | - | - | 0.03 | [3] |

| Streptococcus pneumoniae | - | - | 0.03 | [3] |

| Bacteroides fragilis | - | - | 0.06 | [3] |

| Enterobacteriaceae | - | 0.03 | 0.25 | [4] |

| Pseudomonas aeruginosa | - | 0.5 | 8 | [4] |

Experimental Protocols: Broth Microdilution MIC Assay

This protocol outlines the steps for determining the MIC of (R,R)-Bay-Y 3118 using the broth microdilution method in 96-well microtiter plates.

Materials

-

(R,R)-Bay-Y 3118

-

Dimethyl sulfoxide (DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains for testing

-

Spectrophotometer

-

Sterile tubes for dilution

-

Micropipettes and sterile tips

-

Incubator (35°C ± 2°C)

Preparation of Reagents

-

(R,R)-Bay-Y 3118 Stock Solution: Prepare a 1 mg/mL stock solution of (R,R)-Bay-Y 3118 in DMSO. Ensure complete dissolution. Further dilutions should be made in the appropriate broth (CAMHB).

-

Bacterial Inoculum:

-

From a fresh agar plate (18-24 hours growth), select 3-5 colonies of the test bacterium.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Assay Procedure

-

Serial Dilutions:

-

Add 100 µL of CAMHB to all wells of a 96-well plate.

-

Add 100 µL of the (R,R)-Bay-Y 3118 working solution to the first well of each row to be tested, creating a 1:2 dilution.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

-

-

Inoculation:

-

Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and the desired final bacterial concentration.

-

-

Controls:

-

Growth Control: A well containing only broth and the bacterial inoculum (no drug).

-

Sterility Control: A well containing only broth (no drug, no bacteria).

-

-

Incubation:

-

Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Data Analysis and Interpretation

-

Visual Inspection: After incubation, visually inspect the plate for bacterial growth (turbidity).

-

MIC Determination: The MIC is the lowest concentration of (R,R)-Bay-Y 3118 at which there is no visible growth. This can be compared to the growth control well.

-

(Optional) Spectrophotometric Reading: The plate can be read on a microplate reader at 600 nm to quantify bacterial growth. The MIC is the concentration that inhibits a certain percentage (e.g., 90%) of the growth observed in the control well.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The in-vitro activity of Bay y 3118, a new chlorofluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro activity of Bay y 3118, a new quinolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bay Y 3118, a new quinolone derivative, rapidly eradicates Listeria monocytogenes from infected mice and L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. glpbio.com [glpbio.com]

- 7. Activity of Bay y3118 against quinolone-susceptible and -resistant gram-negative and gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for (R,R)-Bay-Y 3118 in Intracellular Bacterial Infection Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,R)-Bay-Y 3118, a chlorofluoroquinolone antibiotic, has demonstrated significant efficacy against a broad spectrum of bacteria, including those capable of surviving and replicating within host cells. Its ability to penetrate and accumulate in phagocytic cells, such as macrophages and polymorphonuclear leukocytes (PMNs), makes it a valuable tool for studying and combating intracellular bacterial infections.[1][2] This document provides detailed application notes and experimental protocols for the use of (R,R)-Bay-Y 3118 in the investigation of intracellular pathogens like Listeria monocytogenes and Staphylococcus aureus.

Physicochemical and Pharmacokinetic Properties

(R,R)-Bay-Y 3118 is the R-enantiomer of Bay-Y 3118 and is characterized by its potent bactericidal activity. A key feature of this compound is its rapid and extensive penetration into phagocytic cells, a crucial attribute for targeting intracellular bacteria.

Table 1: Intracellular Penetration of (R,R)-Bay-Y 3118

| Cell Type | Extracellular Concentration (mg/L) | Cellular/Extracellular (C/E) Ratio | Reference |

| Human PMNs | 2 - 100 | > 6.3 | [1][2] |

| Human PMNs | Not Specified | 7.5 ± 0.9 | [2] |

In Vitro Antimicrobial Activity

(R,R)-Bay-Y 3118 exhibits potent in vitro activity against a range of Gram-positive and Gram-negative bacteria. Its low minimum inhibitory concentrations (MICs) against common intracellular pathogens are noteworthy.

Table 2: Minimum Inhibitory Concentrations (MICs) of (R,R)-Bay-Y 3118

| Bacterial Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Listeria monocytogenes | 0.062 - 0.25 | - | - | [1] |

| Staphylococcus aureus | - | - | 0.03 | [1] |

| Haemophilus influenzae | - | ≤0.015 | ≤0.015 | [1] |

| Moraxella catarrhalis | - | ≤0.015 | ≤0.015 | [1] |

| Gram-positive cocci | - | 0.06 | 1 | [1] |

| Anaerobes | - | 0.12 | 0.25 | [1] |

Experimental Protocols

Protocol 1: Determination of Intracellular Bactericidal Activity of (R,R)-Bay-Y 3118 against Listeria monocytogenes in Macrophages (Gentamicin Protection Assay)

This protocol is adapted from standard gentamicin protection assays and is designed to quantify the intracellular killing of Listeria monocytogenes by macrophages in the presence of (R,R)-Bay-Y 3118.

Materials:

-

Macrophage cell line (e.g., J774A.1, RAW 264.7, or primary bone marrow-derived macrophages)

-

Listeria monocytogenes strain (e.g., EGD)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

(R,R)-Bay-Y 3118 stock solution

-

Gentamicin solution (50 mg/mL)

-

Sterile PBS

-

Sterile 0.1% Triton X-100 in sterile water

-

Brain Heart Infusion (BHI) agar plates

Procedure:

-

Macrophage Seeding: Seed macrophages into 24-well tissue culture plates at a density that will result in a confluent monolayer on the day of infection (e.g., 2 x 105 cells/well). Incubate overnight at 37°C in a 5% CO2 atmosphere.

-

Bacterial Culture: Inoculate L. monocytogenes into BHI broth and grow overnight at 37°C with shaking. The following day, subculture the bacteria in fresh BHI broth and grow to mid-log phase (OD600 ≈ 0.6).

-

Infection of Macrophages:

-

Wash the macrophage monolayer twice with pre-warmed sterile PBS.

-

Dilute the bacterial culture in cell culture medium to achieve a multiplicity of infection (MOI) of 1-10 bacteria per macrophage.

-

Add the bacterial suspension to the macrophages and centrifuge the plate at 200 x g for 5 minutes to synchronize the infection.

-

Incubate for 30-60 minutes at 37°C in a 5% CO2 atmosphere to allow for phagocytosis.

-

-

Removal of Extracellular Bacteria:

-

Aspirate the infection medium.

-

Wash the cells three times with pre-warmed PBS.

-

Add fresh cell culture medium containing a high concentration of gentamicin (e.g., 50 µg/mL) to kill extracellular bacteria. Incubate for 30-60 minutes.

-

-

Application of (R,R)-Bay-Y 3118:

-

Aspirate the gentamicin-containing medium.

-

Wash the cells once with pre-warmed PBS.

-

Add fresh cell culture medium containing the desired concentrations of (R,R)-Bay-Y 3118. Include a control well with no antibiotic and a control with a vehicle.

-

Incubate for the desired time points (e.g., 2, 4, 6, 24 hours).

-

-

Quantification of Intracellular Bacteria:

-

At each time point, aspirate the medium and wash the cells three times with PBS.

-

Lyse the macrophages by adding 0.5 mL of sterile 0.1% Triton X-100 per well and incubating for 5-10 minutes at room temperature.

-

Pipette the lysate vigorously to ensure complete lysis.

-

Perform serial dilutions of the lysate in sterile PBS and plate onto BHI agar plates.

-

Incubate the plates at 37°C for 24-48 hours and count the colony-forming units (CFU).

-

-

Data Analysis: Calculate the number of intracellular bacteria (CFU/well) at each time point and for each treatment condition. The reduction in CFU in the (R,R)-Bay-Y 3118-treated wells compared to the untreated control indicates the intracellular bactericidal activity.

Protocol 2: In Vivo Efficacy of (R,R)-Bay-Y 3118 in a Murine Model of Listeriosis

This protocol outlines a general procedure to evaluate the in vivo efficacy of (R,R)-Bay-Y 3118 in a mouse model of systemic Listeria monocytogenes infection.

Materials:

-

Female BALB/c mice (6-8 weeks old)

-

Listeria monocytogenes strain (e.g., EGD)

-

(R,R)-Bay-Y 3118

-

Sterile PBS

-

BHI agar plates

-

Tissue homogenizer

Procedure:

-

Bacterial Preparation: Prepare an inoculum of L. monocytogenes in sterile PBS at a concentration that will deliver the desired infectious dose (e.g., 1-5 x 104 CFU) in a volume of 0.2 mL.

-

Mouse Infection: Infect mice via intravenous (tail vein) or intraperitoneal injection with 0.2 mL of the bacterial suspension.

-

Treatment:

-

At a specified time post-infection (e.g., 24 hours), begin treatment with (R,R)-Bay-Y 3118.

-

Administer the compound at various doses (e.g., 2 mg/kg, 4 mg/kg) via a suitable route (e.g., intraperitoneal injection) in a volume of 0.2 mL.[1] A control group should receive the vehicle (e.g., PBS) only.[1]

-

Administer the treatment every 12 hours for a specified duration (e.g., 3-5 days).[1]

-

-

Assessment of Bacterial Load:

-

At various time points post-treatment (e.g., 1, 3, and 6 days), euthanize a subset of mice from each group.[1]

-

Aseptically remove the spleens and livers.[1]

-

Homogenize the organs in a known volume of sterile PBS using a tissue homogenizer.[1]

-

Perform serial dilutions of the homogenates and plate onto BHI agar plates.

-

Incubate the plates at 37°C for 24-48 hours and count the CFU.

-

-

Data Analysis: Calculate the bacterial load (CFU/organ) for each mouse. Compare the bacterial loads in the treated groups to the control group to determine the in vivo efficacy of (R,R)-Bay-Y 3118.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow of an intracellular killing assay and the general mechanism of macrophage response to intracellular bacteria, with the point of intervention by (R,R)-Bay-Y 3118.

Caption: Step-by-step workflow for assessing the in vivo efficacy of (R,R)-Bay-Y 3118 in a murine infection model.

Conclusion

(R,R)-Bay-Y 3118 is a potent antimicrobial agent with excellent intracellular penetration, making it a highly suitable compound for investigating and controlling infections caused by intracellular bacteria. The provided protocols offer a framework for researchers to assess its efficacy both in vitro and in vivo. While the primary mechanism of action is the inhibition of bacterial DNA synthesis, its effectiveness in clearing intracellular pathogens highlights its potential in drug development for difficult-to-treat infections. Further research could explore potential subtle modulations of host cell responses as a secondary consequence of bacterial clearance.

References

High-Performance Liquid Chromatography (HPLC) methods for (R,R)-Bay-Y 3118 analysis

This document provides a detailed application note and proposed protocols for the analytical-scale determination and chiral separation of (R,R)-Bay-Y 3118 using High-Performance Liquid Chromatography (HPLC).

Application Note: Analysis of (R,R)-Bay-Y 3118

Introduction

(R,R)-Bay-Y 3118 is a chiral fluoroquinolone derivative. The control of enantiomeric purity is critical in drug development and manufacturing. This application note outlines a proposed HPLC method for the determination of (R,R)-Bay-Y 3118, suitable for research and quality control environments. The method is based on reversed-phase chromatography for general quantification and chiral chromatography for the separation of enantiomers.

Analytical Challenges and Method Development Strategy

The primary analytical challenges involve achieving adequate resolution from potential impurities and, crucially, separating the (R,R)-enantiomer from its (S,S)-counterpart. The proposed strategy employs two distinct HPLC methods:

-

Reversed-Phase HPLC for Achiral Analysis: A standard C18 column is proposed for the general quantification of Bay-Y 3118, without separation of enantiomers. This method is suitable for determining the total concentration of the drug substance.

-

Chiral HPLC for Enantiomeric Separation: A specialized chiral stationary phase (CSP) is necessary to resolve the enantiomers. Polysaccharide-based chiral columns are often effective for the separation of quinolone enantiomers.[5]

Experimental Workflow

The general workflow for the analysis of (R,R)-Bay-Y 3118 is depicted below.

Protocols

Protocol 1: Achiral Reversed-Phase HPLC for Total Drug Content

This protocol is designed for the quantitative analysis of Bay-Y 3118 without enantiomeric separation.

Instrumentation and Consumables

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Detector | Diode Array Detector (DAD) or UV-Vis Detector |

| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus C18) |

| Vials | 2 mL amber glass vials with PTFE septa |

| Syringe Filters | 0.45 µm PTFE or PVDF |

Reagents and Solvents

| Reagent | Grade |

| Acetonitrile | HPLC Grade |

| Water | Deionized, 18 MΩ·cm |

| Trifluoroacetic Acid (TFA) | HPLC Grade |

Chromatographic Conditions

| Parameter | Condition |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 280 nm[6] |

Procedure

-

Standard Preparation: Accurately weigh approximately 10 mg of Bay-Y 3118 reference standard and dissolve in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a stock solution of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Prepare the sample to a target concentration of 100 µg/mL in the same diluent as the standard.

-

Analysis: Equilibrate the column with the initial mobile phase conditions for at least 30 minutes. Inject the standards and samples.

-

Quantification: Construct a calibration curve from the peak areas of the standards. Determine the concentration of Bay-Y 3118 in the samples from the calibration curve.

Protocol 2: Chiral HPLC for Enantiomeric Purity

This protocol is designed to separate and quantify the (R,R) and (S,S) enantiomers of Bay-Y 3118.

Instrumentation and Consumables

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Detector | Diode Array Detector (DAD) or UV-Vis Detector |

| Chiral Column | Polysaccharide-based CSP (e.g., Daicel Chiralpak AD-H, 4.6 x 250 mm, 5 µm) |

| Vials | 2 mL amber glass vials with PTFE septa |

| Syringe Filters | 0.45 µm PTFE |

Reagents and Solvents

| Reagent | Grade |

| n-Hexane | HPLC Grade |

| Isopropanol (IPA) | HPLC Grade |

| Ethanol | HPLC Grade |

| Trifluoroacetic Acid (TFA) | HPLC Grade (optional mobile phase additive) |

Chromatographic Conditions

| Parameter | Condition |

| Mobile Phase | n-Hexane:Ethanol:TFA (80:20:0.1, v/v/v) |

| Mode | Isocratic |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 280 nm |

Procedure

-

Standard Preparation: Prepare a solution of racemic Bay-Y 3118 at a concentration of approximately 100 µg/mL in the mobile phase.

-

Sample Preparation: Prepare the (R,R)-Bay-Y 3118 sample to a target concentration of 100 µg/mL in the mobile phase.

-

Analysis: Equilibrate the chiral column with the mobile phase for at least 1 hour. Inject the racemic standard to confirm the resolution of the two enantiomer peaks. Inject the (R,R)-Bay-Y 3118 sample.

-

Quantification: Determine the enantiomeric purity by calculating the peak area percentage of the (R,R)-enantiomer relative to the total area of both enantiomer peaks.

Enantiomeric Excess (% ee) = [ (Area(R,R) - Area(S,S)) / (Area(R,R) + Area(S,S)) ] x 100

Logical Relationship for Method Selection

The choice between the achiral and chiral method depends on the analytical objective.

Conclusion

The proposed HPLC methods provide a framework for the comprehensive analysis of (R,R)-Bay-Y 3118. The achiral reversed-phase method is suitable for determining the total concentration of the active pharmaceutical ingredient, while the chiral HPLC method is essential for assessing its enantiomeric purity.[7][8] Method validation according to ICH guidelines would be required before implementation in a regulated environment. These protocols are based on established analytical principles for fluoroquinolones and chiral compounds and should serve as a strong starting point for method development and validation.[6][9][10][11]

References

- 1. (R,R)-BAY-Y 3118|CAS 151213-22-8|DC Chemicals [dcchemicals.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. (R,R)-BAY-Y 3118 Datasheet DC Chemicals [dcchemicals.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]